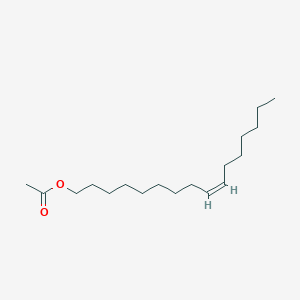

Z-9-Hexadecen-1-ol acetate

Overview

Description

Synthesis Analysis

The synthesis of Z-9-Hexadecen-1-ol acetate involves several methods. One notable approach reported in the literature is the conversion of threo aleuritic acid to its erythro-isomer , which serves as a precursor for the Z-isomer. The conversion from E to Z configuration occurs through an acetylenic route .

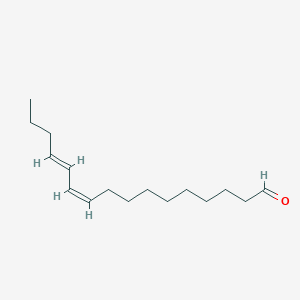

Molecular Structure Analysis

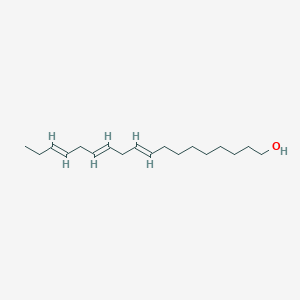

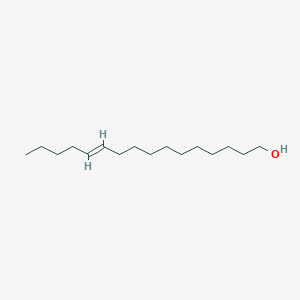

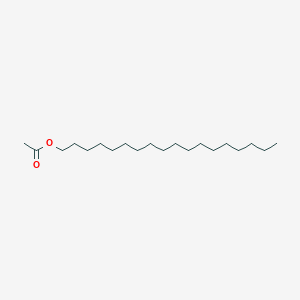

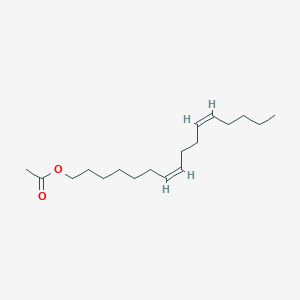

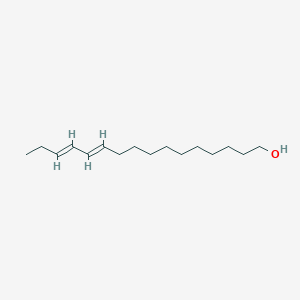

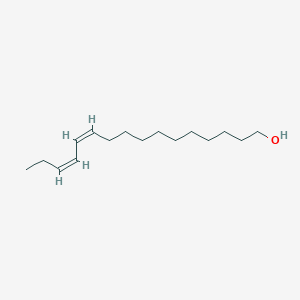

The molecular structure of Z-9-Hexadecen-1-ol acetate comprises a cis double bond between the ninth and tenth carbon atoms in the hydrocarbon chain. The acetate group is attached to the terminal carbon. The compound’s stereochemistry is characterized by the Z configuration of the double bond .

Scientific Research Applications

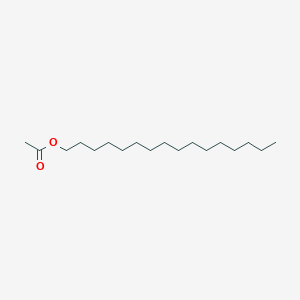

Chemical Structure and Properties

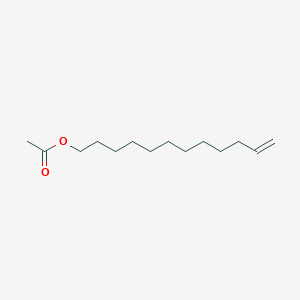

“Z-9-Hexadecen-1-ol acetate” is a chemical compound with the formula C18H34O2 and a molecular weight of 282.4614 . It is also known as “(Z)-9-Hexadecenyl acetate” and "acetic acid hexadec-9-enyl ester, cis" .

Use in Insect Attractants

This compound has been found to be a powerful attractant for certain species of moths. For example, it has been used in a mixture with “(Z)-9-tetradecen-1-ol Acetate” and “(Z)-11-Hexadecen-1-ol Acetate” as a sex attractant for the Great Dart, Eurois occulta .

Pest Control

In the field of pest control, “Z-9-Hexadecen-1-ol acetate” has been used as a component of synthetic pheromone lures. For instance, a lure containing a synthetic pheromone blend of “(Z)-11-hexadecenyl acetate” and “(Z)-9-tetradecenyl acetate” at a 10:1 ratio was found to attract significantly more male catches of the large cabbage-heart caterpillar moth, Crocidolomia pavonana .

Moth Monitoring

The compound has been used in field conditions for monitoring the presence of certain moth species. For instance, it was used in a mixture with “(Z)-11-hexadecenyl acetate” to monitor the presence of the somewhat rare moth, Eurois occulta .

Biosynthesis Studies

“Z-9-Hexadecen-1-ol acetate” has been used in studies investigating the biosynthesis of sex pheromones in certain moth species. For example, it was used in in vivo labeling experiments to demonstrate the production of the doubly unsaturated pheromone component in the European grapevine moth, Lobesia botrana .

Coneworm Attraction

In another application, a mixture of “(3Z,6Z,9Z,12Z,15Z)-pentacosapentaene” and “(Z)-11-Hexadecenyl Acetate” was tested as a sex attractant for four sympatric species of coneworms, Dioryctria Zeller (Lepidoptera: Pyralidae) in slash (Pinus elliottii Engelm.) .

Mechanism of Action

Target of Action

Z-9-Hexadecen-1-ol acetate, also known as 9Z-Hexadecenyl acetate, is an unsaturated long-chain fatty alcohol . It has been found in pheromone gland extracts from H. assulta . The primary targets of this compound are the olfactory receptors of certain insects, particularly moths .

Mode of Action

The compound interacts with its targets by binding to the olfactory receptors of the insects . This binding triggers a signal transduction pathway that leads to changes in the behavior of the insects .

Biochemical Pathways

The affected biochemical pathway is the olfactory signal transduction pathway . When Z-9-Hexadecen-1-ol acetate binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of nerve impulses. These impulses are then transmitted to the brain of the insect, resulting in behavioral changes .

Result of Action

The binding of Z-9-Hexadecen-1-ol acetate to the olfactory receptors of insects leads to behavioral changes . For example, it has been shown to decrease flight, upwind, close, landing, and copulatory behavior induced by an H. assulta pheromone blend in male H. assulta moths .

properties

IUPAC Name |

[(Z)-hexadec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKBQCYSUVICLV-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-9-Hexadecen-1-ol acetate | |

CAS RN |

34010-20-3 | |

| Record name | (Z)-9-Hexadecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hexadecen-1-ol, acetate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecenyl acetate, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3V5G565CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Z-9-Hexadecen-1-ol acetate in the sexual communication of Heliothis subflexa?

A1: Z-9-Hexadecen-1-ol acetate is a minor component of the sex pheromone blend produced by female Heliothis subflexa moths [, ]. While not the primary attractant, its presence in the blend, alongside other components like Z-11-hexadecenal and Z-11-hexadecen-1-ol, is crucial for successful mate attraction and recognition [, ]. Research suggests that variations in the ratios of these components can influence male attraction, highlighting the importance of understanding the complete pheromone profile [, ].

Q2: How does the production of Z-9-Hexadecen-1-ol acetate in Heliothis subflexa compare to other species like Heliothis virescens?

A2: Research indicates that Heliothis subflexa and Heliothis virescens, while closely related, exhibit distinct pheromone profiles []. Heliothis subflexa females produce Z-9-Hexadecen-1-ol acetate as part of their pheromone blend, whereas this compound has not been identified in the emissions of Heliothis virescens []. Furthermore, the ratios of other pheromone components, such as Z-11-hexadecenal and its corresponding alcohol and acetate esters, differ significantly between these species []. This difference underscores the species-specificity of pheromone blends and their role in reproductive isolation.

Q3: Have there been any studies on the use of Z-9-Hexadecen-1-ol acetate in pest management strategies for Heliothis subflexa?

A3: While the research primarily focuses on identifying and characterizing the pheromone components of Heliothis subflexa, the findings have implications for pest management [, ]. Understanding the precise blend and ratios of components, including Z-9-Hexadecen-1-ol acetate, is crucial for developing effective pheromone-based trapping systems for monitoring and potentially controlling Heliothis subflexa populations []. By exploiting the insects' natural communication system, such strategies offer environmentally friendly alternatives to traditional insecticides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)